3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-(2-fluorophenyl)-2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-12-6-2-3-7-13(12)23-15(24)11-10-19-16(20-14(11)21-17(23)25)22-8-4-1-5-9-22/h2-3,6-7,10H,1,4-5,8-9H2,(H,19,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRADKWWYZOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4,6-Diaminopyrimidine-2(1H)-one
The synthesis begins with 4,6-diaminopyrimidine-2(1H)-one, a commercially available starting material. This compound is treated with urea under thermal conditions (180°C, 4 hours) to induce cyclization, forming the fused pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon of urea, followed by elimination of ammonia (Scheme 1).
Scheme 1 :
$$
\text{4,6-Diaminopyrimidine-2(1H)-one} + \text{Urea} \xrightarrow{\Delta} \text{Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione} + \text{NH}_3 \uparrow
$$
The product is isolated as a white solid after neutralization with dilute HCl and recrystallization from ethanol.
Strategic Chlorination for Reactive Intermediate
To enable functionalization at positions 3 and 7, the hydroxyl groups of the dione core are converted to chlorides using phosphoryl chloride (POCl₃).
Dichlorination with POCl₃
The dione (1 equiv) is refluxed with excess POCl₃ (5 equiv) and catalytic DMF (0.1 equiv) at 120°C for 3 hours. This replaces the hydroxyl groups at positions 3 and 7 with chlorides, yielding 3,7-dichloropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (Scheme 2).
Scheme 2 :
$$
\text{Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione} + \text{POCl}_3 \xrightarrow{\text{DMF}} \text{3,7-Dichloropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione} + \text{HCl} \uparrow
$$
The product is purified via column chromatography (hexane:ethyl acetate, 3:1) to remove phosphorylated byproducts.
Functionalization at Position 7: Piperidin-1-yl Substitution
The remaining chloride at position 7 is displaced by piperidine via nucleophilic aromatic substitution (SNAr).
SNAr with Piperidine
A solution of 3-(2-fluorophenyl)-7-chloropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (1 equiv), piperidine (3 equiv), and K₂CO₃ (2 equiv) in anhydrous DMF is stirred at 100°C for 24 hours. The reaction exploits the electron-deficient nature of the pyrimidine ring, facilitating attack by the piperidine nucleophile (Scheme 4).
Scheme 4 :
$$
\text{7-Chloro intermediate} + \text{Piperidine} \xrightarrow{\text{K}2\text{CO}3} \text{3-(2-Fluorophenyl)-7-piperidin-1-yl product} + \text{KCl}
$$
The crude product is purified via recrystallization from a chloroform/methanol mixture (9:1), yielding the final compound as a pale-yellow solid (82% yield).
Optimization and Challenges
Regioselectivity in Chlorination
The use of DMF as a catalyst in POCl₃-mediated chlorination ensures complete conversion of hydroxyl groups to chlorides. However, over-chlorination at unintended positions is mitigated by controlling the reaction temperature and POCl₃ stoichiometry.
Competing Side Reactions
During Suzuki coupling, homocoupling of the boronic acid is suppressed by maintaining a nitrogen atmosphere and using freshly distilled dioxane.
Purification Techniques
Silica gel chromatography with a gradient eluent (hexane to ethyl acetate) effectively separates mono- and di-substituted byproducts. Final recrystallization ensures >99% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-5), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.72–3.65 (m, 4H, piperidine-H), 1.62–1.55 (m, 6H, piperidine-H).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 164.2 (C-2), 162.1 (C-4), 158.9 (C-7), 135.6 (Ar-C), 129.4 (Ar-C), 115.7 (Ar-C), 48.3 (piperidine-C), 25.9 (piperidine-C).
Mass Spectrometry
Industrial Scalability Considerations
Solvent Recovery
Ethanol and chloroform are recovered via fractional distillation, reducing production costs by 30%.
Catalytic Efficiency
Pd(PPh₃)₄ is reused up to three times after extraction with ethyl acetate, maintaining coupling yields >65%.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce an amine derivative .
Scientific Research Applications
3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar biological activities.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .
Biological Activity
3-(2-Fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Piperidine moiety : Known for its role in modulating biological activity through various pathways.
- Pyrimidine core : Often associated with kinase inhibition and other enzymatic interactions.
Research indicates that this compound may interact with several biological targets, primarily focusing on:
- Kinase Inhibition : It has been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis regulation. The compound demonstrates an IC50 value of approximately 420 nM against eEF-2K, indicating potent inhibitory activity .
Biological Activity Data
| Biological Activity | IC50 Value (nM) | Target | Cell Line Tested |
|---|---|---|---|
| eEF-2K Inhibition | 420 | eEF-2K | MDA-MB-231 (breast cancer) |
| Cytotoxicity | Varies | Various cancer cell lines | Multiple (specific data not available) |
Case Studies and Research Findings
- Inhibition of eEF-2K : A study demonstrated that this compound significantly reduces eEF-2K activity in breast cancer cells. This suggests a potential role in cancer therapy by modulating protein synthesis pathways .
- Structure-Activity Relationship (SAR) : Further research into SAR has identified optimal structural modifications that enhance the efficacy of pyrimidine derivatives. The presence of specific substituents on the piperidine ring has been correlated with increased potency against eEF-2K .
- Potential as an Anti-HIV Agent : Preliminary evaluations indicate that related compounds within the same class exhibit anti-HIV properties, suggesting that this compound may also warrant exploration in antiviral contexts .
Q & A
Basic: What are the key synthetic strategies for preparing 3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?
The synthesis typically involves multi-step routes starting with pyrimidine precursors. A common approach includes:
- Step 1 : Cyclocondensation of fluorinated aryl amines with urea derivatives to form the pyrimidine-dione core.
- Step 2 : Functionalization at the 7-position via nucleophilic substitution with piperidine under reflux conditions (e.g., DMF, 80–100°C, 12–24 hours).
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
Critical parameters include controlling reaction pH (<7 to avoid ring-opening) and inert gas purging to prevent oxidation of the fluorophenyl group .
Basic: How is structural confirmation achieved for this compound?
A combination of spectroscopic and crystallographic methods is used:
- NMR : and NMR verify substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.5 ppm; piperidinyl protons at δ 2.8–3.1 ppm) .
- X-ray crystallography : Resolves fused pyrimido[4,5-d]pyrimidine ring geometry, confirming bond angles (e.g., C6–N7–C8 = 117.5°) and hydrogen-bonding patterns (N–H⋯O interactions) .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 385.1422) .
Advanced: How can researchers resolve contradictory bioactivity data in kinase inhibition assays?
Contradictions may arise from assay conditions or target selectivity. Mitigation strategies include:
- Assay standardization : Use ATP concentrations near physiological levels (1–2 mM) and validate via positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) .
- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects. Computational docking (e.g., AutoDock Vina) predicts binding to ATP pockets of PI3K or CDK families .
- Data normalization : Express IC values relative to vehicle controls and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
Advanced: What methodologies optimize in vivo pharmacokinetic (PK) studies for this compound?
Key considerations:
- Dosing formulation : Use PEG-400/saline (60:40) to enhance solubility (>5 mg/mL) and reduce precipitation .
- PK parameters : Monitor plasma half-life (t) via LC-MS/MS, ensuring a lower limit of quantification (LLOQ) of 1 ng/mL. Expect t ≈ 3–5 hours in rodents due to hepatic CYP3A4 metabolism .
- Tissue distribution : Autoradiography or MALDI imaging confirms blood-brain barrier penetration (logP ≈ 2.5) .
Advanced: How should researchers address stability discrepancies under varying pH conditions?
Stability studies (pH 1–10, 37°C) reveal:
- Acidic conditions (pH 1–3) : Rapid degradation via hydrolysis of the piperidinyl group (t < 1 hour). Stabilize with enteric coatings for oral delivery .
- Neutral/basic conditions (pH 7–10) : Stable for >24 hours. Degradation products include 2-fluorobenzoic acid (HPLC-UV, retention time 8.2 min) .
Method: Use accelerated stability testing (40°C/75% RH) and quantify degradation via area-under-curve (AUC) analysis .
Advanced: What computational approaches predict structure-activity relationships (SAR) for analogs?
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., fluorine at 2-position) with kinase inhibitory potency (R > 0.85) .
- Molecular dynamics : Simulate binding to CDK2 (PDB: 1HCL) over 100 ns; identify critical residues (e.g., Glu81 for hydrogen bonding) .
- ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 30%) due to high polar surface area (PSA ≈ 90 Ų) .
Basic: What are the recommended storage conditions to maintain compound integrity?
- Short-term : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Long-term : Lyophilize and store at –80°C with desiccants (humidity <10%). Confirm stability via biannual HPLC purity checks (>98%) .
Advanced: How can researchers validate off-target effects in cellular assays?
- CRISPR screening : Knock out suspected off-target kinases (e.g., MAPK1) and compare dose-response curves .
- Thermal shift assays : Monitor protein melting temperature (ΔT) shifts in cell lysates to identify non-specific binding .
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to detect aberrant phosphorylation events (e.g., p-ERK1/2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
